

# Potential off-target effects of CHK-336

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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## CHK-336 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CHK-336**.

## Frequently Asked Questions (FAQs)

Q1: What is **CHK-336** and what is its primary mechanism of action?

A1: **CHK-336** is an investigational, orally available small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Its primary mechanism of action is to block the final step in the hepatic synthesis of oxalate, making it a potential therapeutic for primary hyperoxaluria and other kidney stone disorders driven by oxalate overproduction.[1][2] **CHK-336** is designed to be liver-targeted to maximize its effect at the primary site of oxalate production while minimizing systemic exposure.[3][4]

Q2: What is the current clinical development status of **CHK-336**?

A2: As of the latest available information, the Phase 1 clinical trial for **CHK-336** (NCT05367661) has been voluntarily paused.[1][2] This decision was made following a serious adverse event of anaphylaxis in one of the study participants.[1][2]

Q3: What are the known off-target effects of **CHK-336**?

A3: Publicly available data on the specific molecular off-target profile of **CHK-336** is limited. Preclinical studies have been conducted to characterize its off-target activities, and it has been

described as having a "favorable off-target safety and ADME profile with minimal risk of important drug/drug interactions." [5] However, detailed quantitative data from off-target screening panels (e.g., kinase selectivity panels) have not been publicly disclosed.

The most significant adverse event observed in the clinical trial was a single case of anaphylaxis, which is a severe hypersensitivity reaction. [1][2] It is currently under investigation whether this reaction was caused by **CHK-336** itself or one of the inactive ingredients (excipients) in the formulation. [6]

## Troubleshooting Guides

### Interpreting Unexpected In Vitro Results

Problem: Discrepancy in IC50 values for LDHA inhibition.

- Possible Cause 1: Assay Conditions. The inhibitory potency of **CHK-336** can be influenced by assay conditions such as substrate concentrations (pyruvate and NADH) and pH.
- Troubleshooting Tip: Ensure that your assay buffer and substrate concentrations are consistent with established protocols for LDHA enzymatic assays. Refer to the representative protocol provided below for guidance.
- Possible Cause 2: Enzyme Purity. The purity and source of the recombinant LDHA enzyme can affect inhibitor binding and activity.
- Troubleshooting Tip: Use a highly purified, well-characterized source of LDHA. If possible, confirm the enzyme's activity and kinetic parameters before screening inhibitors.

Problem: Reduced potency in cell-based assays compared to biochemical assays.

- Possible Cause 1: Cell Permeability. **CHK-336** may have limited permeability across the plasma membrane of the cell type being used.
- Troubleshooting Tip: Consider using cell lines with known high expression of organic anion transporting polypeptides (OATPs), as these have been implicated in the hepatic uptake of **CHK-336**.

- Possible Cause 2: Drug Efflux. The compound may be actively transported out of the cells by efflux pumps.
- Troubleshooting Tip: Co-incubate with known efflux pump inhibitors to assess if this is impacting the intracellular concentration of **CHK-336**.
- Possible Cause 3: Target Engagement. In a cellular context, the availability of the LDHA target may be different than in a purified enzyme assay.
- Troubleshooting Tip: Confirm target engagement in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

## Managing Potential In Vivo Adverse Effects

Problem: Observing hypersensitivity or allergic-type reactions in animal models.

- Background: A serious adverse event of anaphylaxis was reported in the human Phase 1 trial.<sup>[1][2]</sup> While the exact cause is under investigation, it highlights the potential for hypersensitivity reactions.
- Troubleshooting Tip 1: Vehicle Control. Ensure that the vehicle used to formulate **CHK-336** for in vivo administration is tested alone to rule out any vehicle-induced effects. The excipients used in the clinical formulation of **CHK-336** have not been publicly disclosed.
- Troubleshooting Tip 2: Dose Escalation. In initial in vivo studies, employ a careful dose-escalation design to identify any potential dose-dependent adverse effects.
- Troubleshooting Tip 3: Monitoring. Closely monitor animals for any signs of distress, changes in behavior, or physiological parameters indicative of an adverse reaction, particularly shortly after dosing.

## Data Presentation

### CHK-336 Potency Data

Assay Type	Target	Species	IC50	Reference
Biochemical Assay	LDHA	Human	<1 nM	<a href="#">[4]</a>
Hepatocyte Lactate Production	LDHA	Mouse	<100 nM	<a href="#">[4]</a>
Hepatocyte Assay	LDHA	Multiple Species	80–131 nM	<a href="#">[5]</a>

## Phase 1 Clinical Trial Dosing Regimen

Cohort	Dose Range	Dosing Schedule	Status
Single Ascending Dose (SAD)	15 mg to 500 mg	Single dose	Completed
Multiple Ascending Dose (MAD)	30 mg to 60 mg	Daily for 14 days	Completed
Multiple Ascending Dose (MAD)	125 mg	Single dose administered	Paused due to SAE

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Note: The specific, detailed protocols used by Chinook Therapeutics for **CHK-336** have not been made publicly available. The following are representative protocols for the key assays mentioned in the development of **CHK-336**.

### Representative Protocol: Homogeneous LDHA Enzyme Inhibition Assay

This protocol is based on a typical coupled-enzyme reaction that measures the production of NADH, which reduces a tetrazolium salt to a colored formazan product.

#### Materials:

- Recombinant human LDHA
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- L-Lactic acid (substrate)
- NAD<sup>+</sup> (cofactor)
- Diaphorase (coupling enzyme)
- Resazurin or similar tetrazolium salt (detection reagent)
- **CHK-336** (or other test inhibitor)
- 96-well microplate
- Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen formazan product.

#### Procedure:

- Prepare Reagents:
  - Prepare a stock solution of **CHK-336** in a suitable solvent (e.g., DMSO).
  - Prepare serial dilutions of **CHK-336** in assay buffer.
  - Prepare a master mix containing assay buffer, L-lactic acid, NAD<sup>+</sup>, diaphorase, and the detection reagent at their final desired concentrations.
- Assay Plate Setup:
  - Add a small volume (e.g., 2  $\mu$ L) of the **CHK-336** dilutions or vehicle control to the wells of a 96-well plate.
  - Initiate the reaction by adding the LDHA enzyme to the master mix and immediately dispensing the complete reaction mix into the wells of the plate.

- Incubation and Measurement:
  - Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for resazurin).
- Data Analysis:
  - Calculate the percent inhibition for each concentration of **CHK-336** relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC<sub>50</sub> value.

## Representative Protocol: Measurement of Lactate Production in Cultured Hepatocytes

This protocol describes a method to measure lactate secreted into the culture medium by hepatocytes.

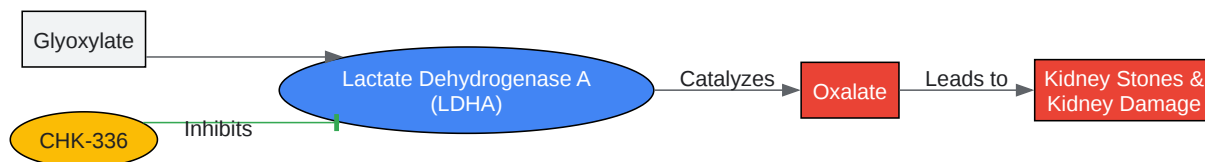
### Materials:

- Cultured hepatocytes (e.g., primary hepatocytes or a suitable cell line)
- Cell culture medium
- **CHK-336**
- Phosphate-buffered saline (PBS)
- Commercial lactate assay kit (colorimetric or fluorometric)
- 96-well cell culture plate
- Microplate reader

### Procedure:

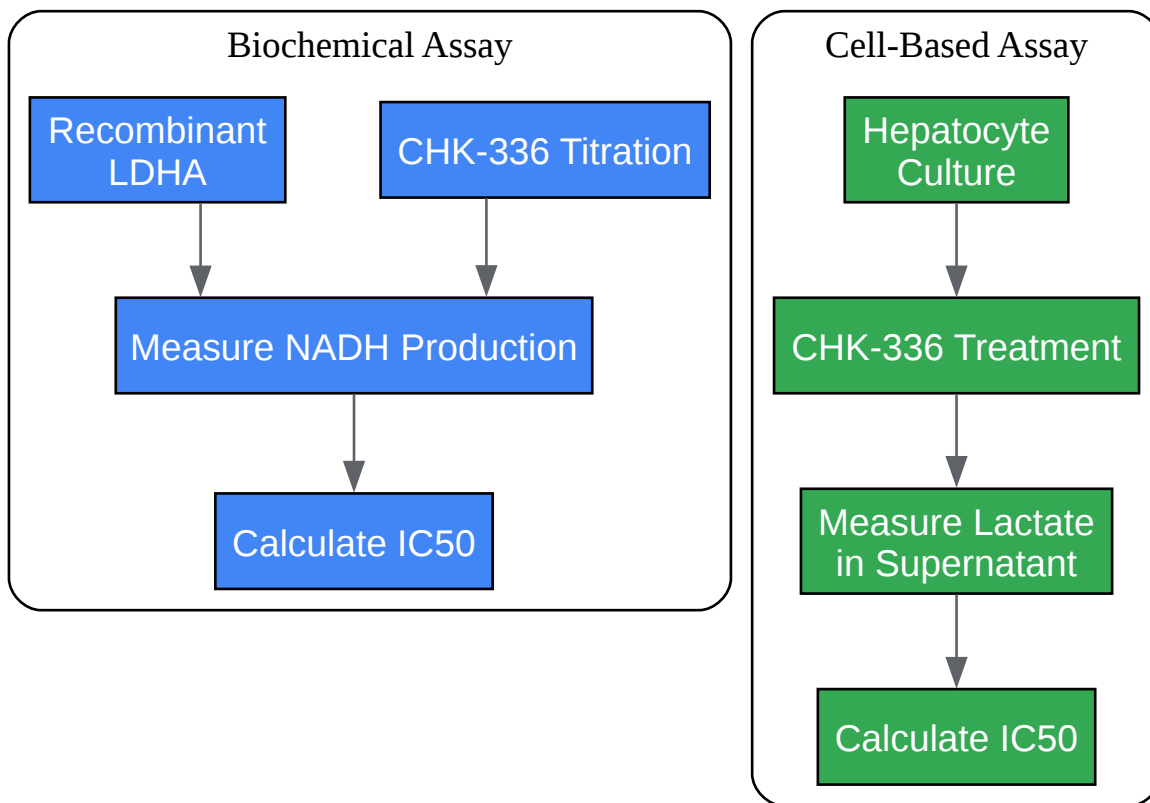
- Cell Seeding:
  - Seed hepatocytes in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.
  - Allow the cells to adhere and recover overnight.
- Compound Treatment:
  - Prepare dilutions of **CHK-336** in fresh cell culture medium.
  - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **CHK-336** or vehicle control.
- Incubation:
  - Incubate the cells for a desired period (e.g., 24-48 hours) to allow for changes in lactate production.
- Sample Collection:
  - Carefully collect a sample of the cell culture supernatant from each well.
- Lactate Measurement:
  - Perform the lactate measurement on the collected supernatants according to the manufacturer's instructions for the chosen commercial assay kit. This typically involves adding a reaction mix to the supernatant and measuring the resulting absorbance or fluorescence.
- Data Analysis:
  - Normalize the lactate concentration to the number of cells or total protein content in each well to account for any effects of the compound on cell viability or proliferation.
  - Calculate the percent inhibition of lactate production for each concentration of **CHK-336** and determine the IC<sub>50</sub> value.

## Visualizations



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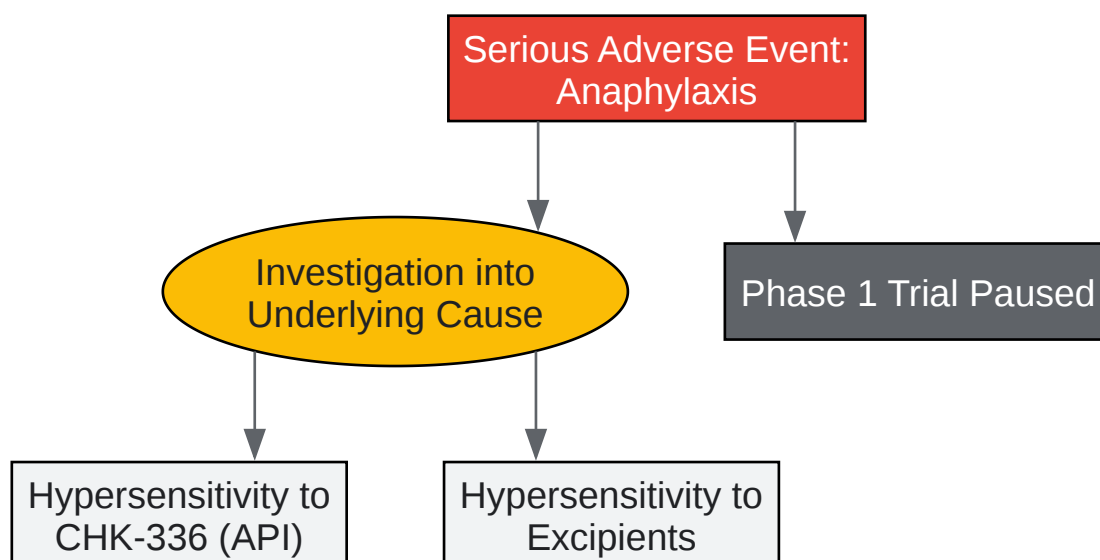
Caption: Mechanism of action of **CHK-336** in inhibiting oxalate production.



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Caption: Experimental workflow for determining the in vitro potency of **CHK-336**.





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Caption: Logical relationship of the anaphylaxis event and subsequent actions.

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- To cite this document: BenchChem. [Potential off-target effects of CHK-336]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11933690#potential-off-target-effects-of-chk-336\]](https://www.benchchem.com/product/b11933690#potential-off-target-effects-of-chk-336)

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